
1-Bromo-8-chloronaphtalène
Vue d'ensemble
Description
1-Bromo-8-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are substituted by bromine and chlorine, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.
Applications De Recherche Scientifique
1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the synthesis of various biologically active compounds. It is involved in the preparation of quinazoline derivatives, which are significant in medicinal chemistry for their potential therapeutic properties . Additionally, it is used in the development of inhibitors targeting specific proteins, such as KRas G12C and KRas G12D, which are relevant in cancer research . The compound’s unique structure allows it to be a valuable building block in organic synthesis and pharmaceutical development.
Mécanisme D'action
Target of Action
1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D . These targets play a significant role in regulating biological processes .
Mode of Action
It is known that the compound interacts with its targets (kras g12c and kras g12d) to regulate biological processes
Biochemical Pathways
Given its role as an intermediate in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may influence pathways related to these processes.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could affect its metabolism and potentially its bioavailability.
Result of Action
Given its use in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
1-Bromo-8-chloronaphthalene plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors targeting the KRas G12C and KRas G12D mutations. These inhibitors are essential in regulating biological processes and have shown promise in treating central nervous system diseases . The compound interacts with various enzymes and proteins, including those involved in the KRas signaling pathway. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular functions.
Cellular Effects
1-Bromo-8-chloronaphthalene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the KRas signaling pathway can lead to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-Bromo-8-chloronaphthalene involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with the KRas protein can inhibit the protein’s activity, thereby affecting downstream signaling pathways and gene expression . This inhibition is crucial in the compound’s role as a potential therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-8-chloronaphthalene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular functions.
Dosage Effects in Animal Models
The effects of 1-Bromo-8-chloronaphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial in determining the compound’s safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-Bromo-8-chloronaphthalene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 1-Bromo-8-chloronaphthalene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are critical in understanding its therapeutic potential and toxicity.
Subcellular Localization
1-Bromo-8-chloronaphthalene’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the compound’s localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
1-Bromo-8-chloronaphthalene can be synthesized through several methodsFor instance, starting with 8-chloronaphthalen-1-amine, the compound undergoes diazotization followed by bromination using copper(I) bromide (CuBr) in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures . The reaction mixture is then stirred at room temperature, followed by extraction and purification to yield 1-Bromo-8-chloronaphthalene .
Analyse Des Réactions Chimiques
1-Bromo-8-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by a hydroxyl group using a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-8-chloronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
- 1-Bromo-4-chloronaphthalene
- 1-Chloro-8-nitronaphthalene
- 1-Bromo-8-fluoronaphthalene
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine and chlorine at positions 1 and 8 in 1-Bromo-8-chloronaphthalene provides distinct reactivity and applications compared to its analogs .
Propriétés
IUPAC Name |
1-bromo-8-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20816-79-9 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



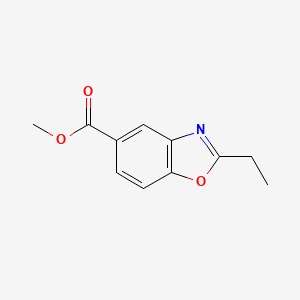
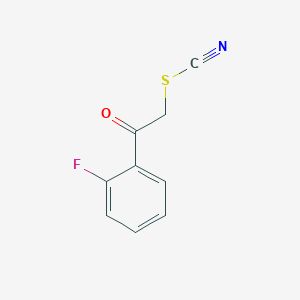
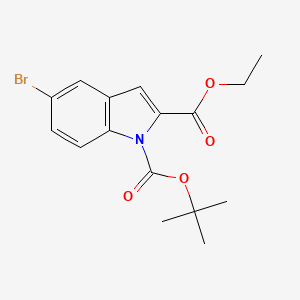

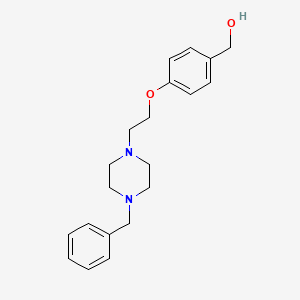

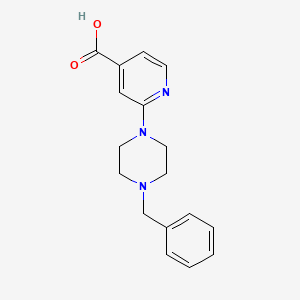

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

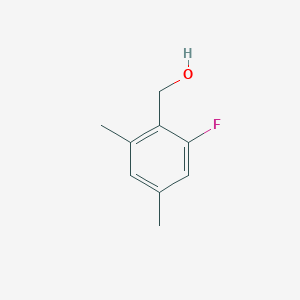

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)
